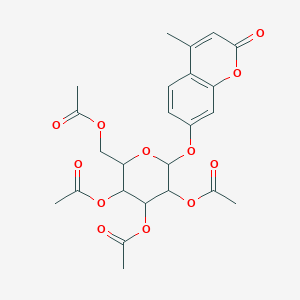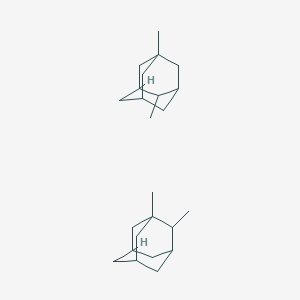
1,2-Cyclohexylidene Tetra-O-acetyl-myo-inositol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Cyclohexylidene Tetra-O-acetyl-myo-inositol is a chemical compound with the molecular formula C20H28O10 and a molecular weight of 428.43 g/mol . It is a derivative of myo-inositol, a type of sugar alcohol, and is used primarily in biochemical research. The compound is known for its crystalline appearance and is soluble in chloroform .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Cyclohexylidene Tetra-O-acetyl-myo-inositol is synthesized through the acetylation of myo-inositol. The process involves the protection of the hydroxyl groups of myo-inositol with acetyl groups, followed by cyclohexylidene protection. The reaction typically requires the use of acetic anhydride and a catalyst such as pyridine under controlled temperature conditions .
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis of this compound in a laboratory setting can be scaled up for industrial purposes. The process would involve similar steps of acetylation and protection, with adjustments made for larger scale production, such as the use of industrial-grade reagents and equipment.
Chemical Reactions Analysis
Types of Reactions
1,2-Cyclohexylidene Tetra-O-acetyl-myo-inositol undergoes several types of chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield myo-inositol.
Oxidation: The compound can be oxidized to form various derivatives, depending on the reagents used.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: myo-Inositol
Oxidation: Various oxidized derivatives of myo-inositol
Substitution: Derivatives with substituted functional groups
Scientific Research Applications
1,2-Cyclohexylidene Tetra-O-acetyl-myo-inositol is used in various scientific research applications, including:
Chemistry: As a reagent in the synthesis of other complex molecules.
Biology: In studies involving cellular signaling pathways, as myo-inositol derivatives play a role in cell signaling.
Industry: Used in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-Cyclohexylidene Tetra-O-acetyl-myo-inositol involves its interaction with cellular components. The compound can be hydrolyzed to release myo-inositol, which is involved in various cellular processes, including signal transduction and membrane formation. The acetyl groups and cyclohexylidene protection help in stabilizing the molecule and facilitating its transport within biological systems .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4,5,6-Hexa-O-acetyl-myo-inositol: Another acetylated derivative of myo-inositol.
1,2-O-Cyclohexylidene-myo-inositol: A similar compound with cyclohexylidene protection but fewer acetyl groups.
Uniqueness
1,2-Cyclohexylidene Tetra-O-acetyl-myo-inositol is unique due to its specific combination of acetyl and cyclohexylidene groups, which provide stability and solubility properties that are advantageous in various research applications .
Properties
Molecular Formula |
C20H28O10 |
|---|---|
Molecular Weight |
428.4 g/mol |
IUPAC Name |
(5,6,7-triacetyloxyspiro[3a,4,5,6,7,7a-hexahydro-1,3-benzodioxole-2,1'-cyclohexane]-4-yl) acetate |
InChI |
InChI=1S/C20H28O10/c1-10(21)25-14-15(26-11(2)22)17(28-13(4)24)19-18(16(14)27-12(3)23)29-20(30-19)8-6-5-7-9-20/h14-19H,5-9H2,1-4H3 |
InChI Key |
FQPTWYQWMBTSMM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1C2C(C(C(C1OC(=O)C)OC(=O)C)OC(=O)C)OC3(O2)CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![13-[5-(12,14-Dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosan-13-yl)-9,9-dimethylxanthen-4-yl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosane](/img/structure/B12292784.png)
![1-(3-hydroxyprop-1-en-2-yl)-3a,5a,5b,8,8,11a-hexamethyl-2,3,4,5,6,7,7a,10,11,11b,12,13,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysen-9-one](/img/structure/B12292789.png)
![3-[(Acetyloxy)methyl]-7-{[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12292791.png)

![[6-(2-Thiophen-2-ylethylamino)-5,6,7,8-tetrahydronaphthalen-1-yl] hydrogen sulfate](/img/structure/B12292806.png)

![8-[(S)-Hydroxy[4-(phenylmethoxy)phenyl]methyl]-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid Ethyl Ester](/img/structure/B12292818.png)





![2-amino-3-[(2-methylpropan-2-yl)oxy]butanamide;hydrochloride](/img/structure/B12292861.png)
